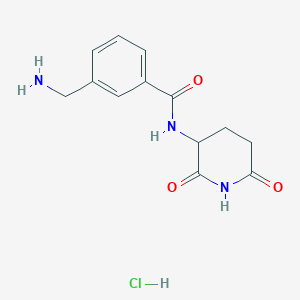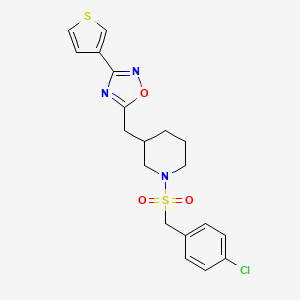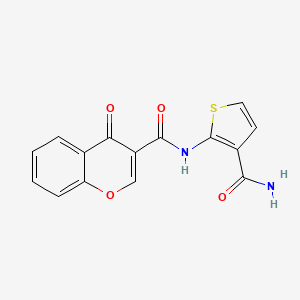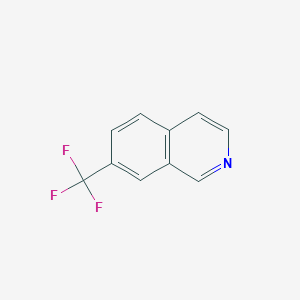![molecular formula C11H17NO2 B2618554 2-[Ethyl-(2-methoxyphenyl)amino]ethanol CAS No. 342422-28-0](/img/structure/B2618554.png)
2-[Ethyl-(2-methoxyphenyl)amino]ethanol
Vue d'ensemble
Description
2-[Ethyl-(2-methoxyphenyl)amino]ethanol is an organic compound characterized by the presence of an ethyl group, a methoxyphenyl group, and an aminoethanol moiety. This compound is a colorless liquid with a distinct amine-like odor and is soluble in water and many common organic solvents . It is used in various applications, including as a solvent, an organic catalyst, and an intermediate in the synthesis of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol typically involves the reaction of 2-methoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sodium borohydride, can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Ethyl-(2-methoxyphenyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, such as thionyl chloride or phosphorus tribromide, are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Amines or alcohols
Substitution: Halogenated derivatives or other substituted products
Applications De Recherche Scientifique
2-[Ethyl-(2-methoxyphenyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Industry: The compound is used as a solvent and an intermediate in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Ethyl-(4-methoxyphenyl)amino]ethanol
- 2-[Ethyl-(2-chlorophenyl)amino]ethanol
- 2-[Ethyl-(2-hydroxyphenyl)amino]ethanol
Uniqueness
2-[Ethyl-(2-methoxyphenyl)amino]ethanol is unique due to the presence of the methoxy group on the phenyl ring, which imparts specific chemical and physical properties. This methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
2-(N-ethyl-2-methoxyanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12(8-9-13)10-6-4-5-7-11(10)14-2/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONUJMYIOZCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide](/img/structure/B2618471.png)

![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2618475.png)


![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpropanamide](/img/structure/B2618482.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2618483.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2618485.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide](/img/structure/B2618486.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618487.png)
![2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride](/img/structure/B2618490.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2618492.png)

